Goserelin Acetate Goserelin Acetate Goserelin Acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Goserelin Acetate is the acetate salt of a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). Continuous, prolonged administration of goserelin in males results in inhibition of pituitary gonadotropin secretion, leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04)
GOSERELIN ACETATE is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 11 investigational indications.
See also: Goserelin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 145781-92-6
VCID: VC0003039
InChI: InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
SMILES: Array
Molecular Formula: C61H88N18O16
Molecular Weight: 1329.5 g/mol

Goserelin Acetate

CAS No.: 145781-92-6

Cat. No.: VC0003039

Molecular Formula: C61H88N18O16

Molecular Weight: 1329.5 g/mol

* For research use only. Not for human or veterinary use.

Goserelin Acetate - 145781-92-6

Specification

CAS No. 145781-92-6
Molecular Formula C61H88N18O16
Molecular Weight 1329.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Standard InChI Key IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Appearance White to off-white solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Goserelin acetate (C₅₉H₈₄N₁₈O₁₄·(C₂H₄O₂)₁–₂.₄) is a modified GnRH agonist with substitutions at positions 6 (D-serine tert-butyl group) and 10 (azaglycine), conferring resistance to enzymatic degradation and prolonged receptor binding . The molecular weight of the free base is 1,269 Daltons, and it is formulated as a biodegradable D,L-lactic/glycolic acid copolymer implant for sustained release .

Mechanism of Action

Goserelin exerts its effects through initial stimulation of pituitary GnRH receptors, followed by downregulation, leading to suppressed luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels (<50 ng/dL); in premenopausal females, estradiol declines to postmenopausal levels (<20 pg/mL) .

Table 1: Pharmacokinetic Parameters of Goserelin Formulations

Parameter3.6 mg Implant (28-day)10.8 mg Implant (12-week)
Cₘₐₓ (ng/mL)3.0 ± 1.28.0 ± 2.5
Tₘₐₓ (hours)360 (15 days)2
t₁/₂ (hours)4–54–5
AUC₀–₂₈ days (ng·h/mL)120 ± 45480 ± 160

Clinical Applications

Prostate Cancer Management

Goserelin is FDA-approved for:

  • Locally advanced (Stage T2b–T4) prostate cancer: Combined with flutamide and radiotherapy, it improves 5-year survival rates by 23% compared to radiotherapy alone .

  • Metastatic disease: Real-world studies demonstrate median progression-free survival of 18.2 months and 90.2% castration rates at 24 weeks .

Table 2: Efficacy in Prostate Cancer (N=294)

ParameterBaselineWeek 24Change (95% CI)
Testosterone (ng/dL)574.5 ± 2,053.529.2 ± 41.7−401.0 (−462.5, −339.5)
PSA (ng/mL)36.7 ± 88.80.5 ± 2.4−35.4 (−53.5, −17.4)

Breast Cancer Therapy

In premenopausal women with estrogen receptor-positive (ER+) tumors:

  • Adjuvant monotherapy: 5-year disease-free survival rates of 78.4% vs. 76.9% for CMF chemotherapy .

  • Combination with tamoxifen: Reduces recurrence risk by 34% (HR=0.66, p=0.009) compared to chemotherapy alone .

Gynecological Applications

  • Endometriosis: 6-month therapy reduces dysmenorrhea severity by 82% and lesion volume by 65% .

  • Uterine fibroids: Pretreatment with 10.8 mg decreases fibroid volume by 27.3% (p<0.0001) and hemoglobin increases by 24.6 g/L .

Comparative Efficacy and Novel Formulations

Dosing Interval Optimization

A phase 3 trial (N=222) validated non-inferiority of 10.8 mg every 12 weeks vs. 3.6 mg monthly:

  • 24-week progression-free survival: 61.5% vs. 60.2% (Δ=1.3%, 95% CI: −11.4–13.9) .

  • Mean estradiol levels: 20.3 pg/mL vs. 24.8 pg/mL (p=0.32) .

Extended-Release Microspheres (LY01005)

Luye Pharma’s investigational formulation demonstrates:

  • PK stability: Cₘₐₓ 8.2 ng/mL vs. Zoladex®’s 8.0 ng/mL, with flatter concentration-time profile .

  • Preclinical efficacy: Testosterone suppression maintained for 35 days vs. 28 days for standard implants .

EventIncidence
Cardiovascular events3.7%
Osteoporotic fractures2.1%
Hepatic dysfunction1.4%

Long-Term Risks

  • Bone mineral density (BMD): Annual loss of 4.7% at lumbar spine (vs. 0.9% in controls) .

  • Metabolic effects: 12% increase in fasting glucose, 9% rise in LDL cholesterol over 12 months .

Recent Advances and Future Directions

Ovarian Function Preservation

In premenopausal breast cancer patients receiving chemotherapy:

  • Goserelin co-administration increases post-treatment ovulation rates from 22% to 45% (p=0.03) .

Combination Therapies

Ongoing trials investigate:

  • CDK4/6 inhibitors: Palbociclib + goserelin in ER+/HER2− metastatic disease (NCT03596952).

  • Immunotherapy: Pembrolizumab with GnRH agonists in advanced prostate cancer (NCT04090528).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator